molecular formula C29H24ClN3O2S B2821030 4-benzoyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1216481-17-2

4-benzoyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride

Cat. No.: B2821030
CAS No.: 1216481-17-2
M. Wt: 514.04
InChI Key: OCHMBPOEDZKJLQ-UHFFFAOYSA-N
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Description

This compound features a tetrahydrothieno[2,3-c]pyridine core, a bicyclic scaffold combining thiophene and piperidine rings. Key substituents include:

  • A benzoyl group at position 2.
  • A benzyl group at position 6 of the tetrahydrothienopyridine ring.
  • A cyano (-CN) substituent at position 2.
  • A hydrochloride salt form enhancing solubility.

Its synthesis likely involves benzoylation of an amine intermediate, analogous to methods described in .

Properties

IUPAC Name

4-benzoyl-N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N3O2S.ClH/c30-17-25-24-15-16-32(18-20-7-3-1-4-8-20)19-26(24)35-29(25)31-28(34)23-13-11-22(12-14-23)27(33)21-9-5-2-6-10-21;/h1-14H,15-16,18-19H2,(H,31,34);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHMBPOEDZKJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C#N)CC5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol or ammonia in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thienopyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Core Structural Variations

The compound’s tetrahydrothieno[2,3-c]pyridine core distinguishes it from analogs with other heterocyclic systems:

Compound Name/Identifier Core Structure Key Structural Features
Target Compound Tetrahydrothieno[2,3-c]pyridine Thiophene fused to piperidine; sulfur atom enhances electron-deficient character.
Compound 3 () Chromene-pyrimidine Chromene fused to pyrimidine; oxygen-rich system with conjugated double bonds.
Compound from Pyrido[2,3-d]pyrimidine Pyridine fused to pyrimidine; nitrogen-rich core with potential for multiple H-bonding.

Impact on Activity :

  • The sulfur atom in the target compound may improve metabolic stability compared to oxygen/nitrogen-rich cores.
  • The pyrido[2,3-d]pyrimidine () likely exhibits stronger H-bonding, favoring enzyme inhibition .

Substituent Effects

Substituents critically influence physicochemical and pharmacological properties:

Compound Name/Identifier Substituents Hypothetical Role
Target Compound Benzoyl, benzyl, cyano Benzoyl/benzyl enhance lipophilicity (CNS penetration); cyano aids in binding selectivity.
Compound 3 () Chlorobenzylidene, chlorophenyl, benzamide Chlorine atoms increase electronegativity (anticancer activity); benzamide for solubility.
Compound from Benzyl, chlorophenyl, carboxylate Carboxylate improves water solubility; chlorophenyl contributes to antimicrobial effects.

Pharmacological and Physicochemical Profiles

Hypothetical data based on structural analogs:

Property Target Compound Compound 3 () Compound from
Molecular Weight (g/mol) ~550 ~600 ~450
LogP (Lipophilicity) 3.8 4.2 2.5
Solubility (mg/mL) 0.15 (HCl salt improves) 0.08 1.2 (carboxylate salt)
Hypothetical Activity Kinase inhibition, CNS Anticancer Antimicrobial

Key Observations :

  • The hydrochloride salt in the target compound enhances solubility relative to neutral analogs.
  • Higher lipophilicity (LogP ~3.8) suggests superior blood-brain barrier penetration vs. carboxylate-containing analogs.

Q & A

Q. What are the standard synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions, starting with the condensation of tetrahydrothieno[2,3-c]pyridine precursors with benzoylbenzamide derivatives. Key steps include:

  • Amide coupling : Use of coupling agents (e.g., EDC/HOBt) under inert atmospheres to form the benzamide linkage .
  • Cyano group introduction : Controlled nitrile addition via nucleophilic substitution or cyanation reagents .
  • Purification : Recrystallization or column chromatography to isolate the hydrochloride salt, monitored by HPLC for purity (>95%) . Critical parameters include temperature control (0–5°C for sensitive steps) and solvent selection (DMF or THF for solubility) .

Q. Which analytical techniques are essential for characterizing its purity and structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl, cyano groups) and assess stereochemistry .
  • HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) to quantify purity and detect byproducts .
  • Mass spectrometry (HRMS) : Accurate mass determination for molecular formula validation .

Q. How is the crystal structure resolved, and what software is recommended for analysis?

Single-crystal X-ray diffraction is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and hydrogen-bonding networks. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. What are the solubility and stability profiles under varying pH and storage conditions?

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but limited in aqueous buffers. Adjust pH with HCl/NaOH for aqueous solubility studies .
  • Stability : Store at -20°C under desiccation; sensitive to prolonged light exposure and moisture, leading to hydrolysis of the cyano group .

Advanced Research Questions

Q. How can researchers resolve inconsistencies in synthetic yields across batches?

  • Design of Experiments (DoE) : Systematically vary parameters (e.g., stoichiometry, solvent ratios) to identify critical factors .
  • Byproduct analysis : Use LC-MS to trace impurities (e.g., de-cyanated derivatives) and adjust reaction conditions (e.g., reduce excess benzoyl chloride) .
  • Replication : Perform triplicate runs under optimized conditions to confirm reproducibility .

Q. How to address contradictory biological activity data between in vitro and in vivo models?

  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo .
  • Formulation optimization : Use nanoencapsulation or PEGylation to enhance bioavailability .
  • Target engagement studies : Employ SPR or cellular thermal shift assays (CETSA) to verify binding in vivo .

Q. What challenges arise in structural elucidation when crystallographic data is ambiguous?

  • Complementary techniques : Pair X-ray data with DFT calculations to validate tautomeric forms or disordered regions .
  • MicroED : Apply electron diffraction for nanocrystals unsuitable for traditional X-ray methods .

Q. How can computational modeling enhance the understanding of its mechanism of action?

  • Molecular docking : Use AutoDock Vina or Schrödinger to predict binding modes to biological targets (e.g., kinases) .
  • MD simulations : Analyze ligand-protein dynamics (100 ns trajectories) to assess stability and identify key residues .

Q. What experimental designs are optimal for evaluating its selectivity against off-target proteins?

  • Panel screening : Test against a broad panel of enzymes/receptors (e.g., Eurofins Cerep panels) at 10 µM .
  • Kinome-wide profiling : Use kinase profiling services (e.g., DiscoverX) to quantify IC₅₀ values .

Methodological Notes

  • Data contradiction : Cross-validate HPLC and NMR results with orthogonal methods (e.g., IR for functional groups) .
  • Biological assays : Include positive/negative controls and blinded analysis to reduce bias .

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